2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone
Brand Name:
Vulcanchem
CAS No.:
147394-48-7
VCID:
VC0120068
InChI:
InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2
SMILES:
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3
Molecular Formula:
C17H16O2
Molecular Weight:
252.31 g/mol
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone
CAS No.: 147394-48-7
Main Products
VCID: VC0120068
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
CAS No. | 147394-48-7 |
---|---|
Product Name | 2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
Molecular Formula | C17H16O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
Standard InChI | InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2 |
Standard InChIKey | GNGOMLKPCPHGBD-UHFFFAOYSA-N |
SMILES | C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Synonyms | 2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
PubChem Compound | 3073218 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume